Regioisomeric Fluorination Pattern Defines Physicochemical Signature: 4,4-Difluoro vs. 3,5-Difluoro
The placement of fluorine atoms on the adamantane core directly influences the compound's calculated LogP and topological polar surface area (TPSA). The gem-difluoro substitution at the 4-position in 4,4-difluoroadamantan-1-amine yields a calculated LogP of 2.16, which is distinct from the LogP of 2.42 reported for its 3,5-difluoroadamantan-1-amine regioisomer . This difference of ΔLogP = -0.26 indicates a measurable decrease in lipophilicity for the 4,4-isomer.
| Evidence Dimension | Calculated Lipophilicity (cLogP/LogP) |
|---|---|
| Target Compound Data | LogP = 2.16 |
| Comparator Or Baseline | 3,5-Difluoroadamantan-1-amine (LogP = 2.42) |
| Quantified Difference | ΔLogP = -0.26 |
| Conditions | Computational prediction; vendor-specified values for each respective compound . |
Why This Matters
Lipophilicity is a primary driver of membrane permeability, solubility, and metabolic clearance; a ΔLogP of 0.26 is significant in medicinal chemistry optimization and can alter a compound's ADME profile.
